molecular formula C24H35BrClNO2 B1273040 (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate CAS No. 341972-98-3

(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate

Cat. No. B1273040
M. Wt: 484.9 g/mol
InChI Key: FREDWHLFBOAXBQ-UHFFFAOYSA-N
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Description

The compound “(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate” is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives have been found to have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would consist of an indole ring (a fused benzene and pyrrole ring) with bromine and chlorine substituents, and a hexadecanoate (16-carbon) chain .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a long-chain fatty acid derivative, it’s likely to be hydrophobic. The presence of halogens may also affect its reactivity .

Scientific Research Applications

    Immunoblotting, In Situ Hybridization, and Immunohistochemistry

    • Field : Biochemistry and Molecular Biology .
    • Application : BCIP is used for the sensitive colorimetric detection of alkaline phosphatase activity .
    • Method : It is often used in combination with nitro blue tetrazolium chloride (NBT). The 5-bromo-4-chloro-3-indoxyl is oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo .
    • Results : This method allows for the detection of alkaline phosphatase activity, which is commonly conjugated to secondary antibodies .

    β-Glucuronidase (GUS) Gene Detection

    • Field : Genetics .
    • Application : 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt is a chromogenic substrate for β-glucuronidase (GUS) gene detection .
    • Method : The substrate is soluble in water at 10mg/ml .
    • Results : The detection of the GUS gene is facilitated by this substrate .
  • β-Galactosidase Activity Detection
    • Field : Biochemistry and Molecular Biology .
    • Application : 5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside is a substrate for β-galactosidase .
    • Method : The enzyme cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .
    • Results : This method allows for the detection of β-galactosidase activity, which is commonly used in histochemistry and bacteriology .
  • Alkaline Phosphatase Activity Detection
    • Field : Biochemistry and Molecular Biology .
    • Application : 5-Bromo-4-chloro-3-indolyl phosphate (BCIP) is an artificial chromogenic substrate used for the sensitive colorimetric detection of alkaline phosphatase activity .
    • Method : It is often used in combination with nitro blue tetrazolium chloride (NBT). The 5-bromo-4-chloro-3-indoxyl is oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo .
    • Results : This method allows for the detection of alkaline phosphatase activity, which is commonly conjugated to secondary antibodies .

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. Standard safety procedures should be followed when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and stability. It could potentially be explored for use in various fields, such as medicinal chemistry, if it exhibits desirable properties .

properties

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(28)29-21-18-27-20-17-16-19(25)24(26)23(20)21/h16-18,27H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREDWHLFBOAXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370038
Record name (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate

CAS RN

341972-98-3
Record name 5-Bromo-4-chloro-1H-indol-3-yl hexadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341972-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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